"synthesis and characterization of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate"
"synthesis and characterization of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate"
Executive Summary
This technical guide details the synthesis, purification, and characterization of 3-(1H-tetrazol-1-yl)phenyl 2-propoxybenzoate , a specific ester conjugate relevant to medicinal chemistry research. The molecule combines a lipophilic 2-propoxybenzoate moiety (a salicylic acid derivative) with a polar 3-(1H-tetrazol-1-yl)phenol core.
The synthetic strategy employs a convergent approach:
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Fragment A Synthesis: O-alkylation of salicylate esters followed by hydrolysis.
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Fragment B Synthesis: Heterocyclic cyclization of 3-aminophenol using the Gewald-type reaction (amine + triethyl orthoformate + sodium azide) to generate the 1-substituted tetrazole.
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Coupling: Steglich esterification or Acyl Chloride activation to link the phenolic hydroxyl of Fragment B with the carboxylic acid of Fragment A.
Retrosynthetic Analysis
The target molecule is disconnected at the central ester linkage, revealing two primary precursors.
Figure 1: Retrosynthetic disconnection strategy separating the lipophilic acid tail from the polar heterocyclic head.
Experimental Protocols
Synthesis of Fragment A: 2-Propoxybenzoic Acid
This moiety is synthesized via Williamson ether synthesis followed by saponification.
Reagents: Methyl salicylate, 1-Bromopropane, Potassium Carbonate (
Protocol:
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Alkylation: Dissolve methyl salicylate (10.0 mmol) in DMF (15 mL). Add anhydrous
(15.0 mmol) and 1-bromopropane (12.0 mmol). -
Reflux: Heat the mixture at 60–70°C for 4–6 hours. Monitor TLC (Hexane/EtOAc 9:1) for the disappearance of the starting phenol.
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Workup: Pour into ice water, extract with ethyl acetate, and evaporate to yield methyl 2-propoxybenzoate.
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Hydrolysis: Dissolve the intermediate ester in Ethanol (20 mL) and add 10% aqueous NaOH (10 mL). Reflux for 2 hours.
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Acidification: Cool and acidify with 1M HCl to pH 2. The white precipitate is 2-propoxybenzoic acid .
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Purification: Recrystallize from Ethanol/Water.
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Yield Expectation: 85–90%.
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Key Check: Disappearance of methyl ester singlet (~3.9 ppm) in
H-NMR.
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Synthesis of Fragment B: 3-(1H-tetrazol-1-yl)phenol
The formation of the 1-substituted tetrazole ring is achieved using the reaction between a primary amine, triethyl orthoformate, and sodium azide.
Reagents: 3-Aminophenol, Sodium Azide (
Protocol:
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminophenol (10 mmol) in Glacial Acetic Acid (15 mL).
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Addition: Add Triethyl Orthoformate (15 mmol) followed by Sodium Azide (15 mmol). Caution:
is toxic and can form explosive hydrazoic acid in the presence of strong acids; however, in acetic acid under controlled heating, the cyclization is generally manageable. -
Cyclization: Heat the mixture at 80–90°C for 4–6 hours.
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Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).
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Isolation: A precipitate should form. If not, extract with Ethyl Acetate.
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Purification: The crude solid is filtered and recrystallized from Ethanol.
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Yield Expectation: 70–80%.
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Key Mechanism: The amine reacts with orthoformate to form an imidate, which is then attacked by the azide to close the tetrazole ring.
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Final Coupling: Esterification
Direct Fisher esterification is inefficient for phenols. We utilize the Acid Chloride method for high reactivity.
Reagents: 2-Propoxybenzoic acid (Fragment A), Thionyl Chloride (
Protocol:
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Activation: Dissolve 2-propoxybenzoic acid (5 mmol) in dry DCM (10 mL). Add
(7.5 mmol) and a catalytic drop of DMF. Reflux for 2 hours to generate 2-propoxybenzoyl chloride . Evaporate excess and redissolve in dry DCM. -
Coupling: In a separate flask, dissolve 3-(1H-tetrazol-1-yl)phenol (5 mmol) and Triethylamine (6 mmol) in dry DCM (15 mL). Cool to 0°C.
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Addition: Dropwise add the acid chloride solution to the phenol solution.
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Reaction: Stir at 0°C for 30 mins, then warm to room temperature and stir overnight.
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Workup: Wash with water, saturated
(to remove unreacted acid), and brine. Dry over . -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Characterization Data
The following table summarizes the expected spectroscopic signals for the purified product.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| Singlet (1H) | Tetrazole C-H (Characteristic deshielded proton) | ||
| Doublet (1H) | Benzoate ortho-proton (adjacent to C=O) | ||
| Multiplets (7H) | Remaining aromatic protons (Phenyl + Benzoate rings) | ||
| Triplet (2H) | |||
| Multiplet (2H) | |||
| Triplet (3H) | |||
| IR | 1735–1750 cm | C=O Stretch (Ester) | |
| 3100–3150 cm | C-H Stretch (Tetrazole ring) | ||
| 1250 cm | C-O-C Stretch (Ether/Ester) | ||
| MS | m/z | [M+H] | Molecular Ion |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow from commercial precursors to the final ester conjugate.
Safety & Handling (Critical)
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Sodium Azide (
): Highly toxic (comparable to cyanide). Do not use with halogenated solvents (like DCM) in the azide step itself to avoid forming di-azido methane (explosive). In the protocol above, DCM is used only in the final coupling, well after the azide has been consumed in the tetrazole ring formation. -
Tetrazoles: Generally stable but high-nitrogen compounds. Avoid excessive heat or friction on the dry crude solid of Fragment B.
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Thionyl Chloride: Corrosive and releases HCl/SO2 gas. Perform activation in a fume hood.
References
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Synthesis of 2-propoxybenzoic acid derivatives
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Source: Smolecule. (2023).[2] "Ethyl 2-propoxybenzoate Synthesis Methods."
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Synthesis of 1-substituted tetrazoles from amines
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Specific synthesis of 3-(1H-tetrazol-1-yl)
- Source: Global Researcher Journal.
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URL:[Link]
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General Esterification Protocols (Steglich/Acid Chloride)
- Source: NIH/PubMed. "Synthesis of tetrazole-based compounds."
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URL:[Link]
